molecular formula C14H11IO B1324074 3-Iodo-3'-methylbenzophenone CAS No. 951887-36-8

3-Iodo-3'-methylbenzophenone

Cat. No. B1324074
M. Wt: 322.14 g/mol
InChI Key: DFJZTERJPKIVOF-UHFFFAOYSA-N
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Description

3-Iodo-3’-methylbenzophenone is a synthetic compound with the molecular formula C14H11IO. Its molecular weight is 322.14 g/mol1. It is a derivative of benzophenone, which is a type of aromatic ketone2.



Synthesis Analysis

The synthesis of 3-Iodo-3’-methylbenzophenone is not explicitly mentioned in the search results. However, related compounds such as 3-iodoindoles have been synthesized using Sonogashira coupling and electrophilic cyclization reactions3.



Molecular Structure Analysis

The molecular structure of 3-Iodo-3’-methylbenzophenone consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has an iodine atom attached, and the other has a methyl group1.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Iodo-3’-methylbenzophenone are not detailed in the search results. However, reactions at the benzylic position, where the methyl group is located, are significant in synthesis problems4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-3’-methylbenzophenone are not explicitly stated in the search results. However, properties such as melting point, boiling point, density, and solubility are typically important for such compounds5.


Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Field : Nanomaterials and Optoelectronics .
  • Application Summary : Benzophenone-based derivatives are used in OLEDs due to their potential applications in flat-panel displays and solid-state lighting technologies . They offer advantages over their inorganic counterparts, facilitating the creation of customizable and contoured lighting panels .
  • Methods of Application : The benzophenone core is used as a fragment for the synthesis of organic semiconductors . It also functions as a classical phosphor with high intersystem crossing efficiency .
  • Results : Benzophenone-based PhOLED host materials showed high triplet state energy (E T) levels, which were in a range of 2.53 eV–3.02 eV . Regarding photoluminescence quantum yield, materials with this metric measured demonstrated 15–24.4% quantum yield from film (Φ PL film) and 3–15.3% quantum yield from solution (Φ PL sol) .

Glucose Electrooxidation

  • Field : Electrochemistry .
  • Application Summary : The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been synthesized as an anode catalyst using the Sonogashira coupling reaction and the electrophilic cyclization reaction . The glucose electro-oxidation performance of these catalysts has been investigated .
  • Methods of Application : Electrochemical methods such as cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS) in 1 M KOH + 1 M C6H12O6 solution have been used .
  • Results : When Pd metal is electrochemically deposited on the organic catalyst to increase the electrocatalytic activities, the Pd@4A catalyst exhibits the highest catalytic activity with 0.527 mA/cm2 current density .

Photoinitiators in UV-curing Systems

  • Field : Polymer Chemistry .
  • Application Summary : Benzophenone derivatives are commonly used as photoinitiators in UV-curing systems . They absorb UV light and generate free radicals, which initiate the polymerization process .
  • Methods of Application : The benzophenone derivative is mixed with the monomer or oligomer. Upon exposure to UV light, the benzophenone derivative absorbs the light and undergoes intersystem crossing to the triplet state, where it can interact with a co-initiator to produce free radicals .
  • Results : The use of benzophenone derivatives as photoinitiators in UV-curing systems has been shown to improve the speed of curing, the hardness of the cured material, and the material’s resistance to chemicals and abrasion .

Organic Synthesis

  • Field : Organic Chemistry .
  • Application Summary : Benzophenone derivatives are used as building blocks in organic synthesis . They can undergo various reactions, including Grignard reactions, Friedel-Crafts acylations, and reductions .
  • Methods of Application : The specific method of application depends on the reaction. For example, in a Grignard reaction, the benzophenone derivative would be reacted with a Grignard reagent in an ether solvent .
  • Results : The use of benzophenone derivatives in organic synthesis allows for the creation of a wide variety of complex organic molecules .

4-Iodo-3’-methylbenzophenone

  • Field : Organic Synthesis .
  • Application Summary : This compound is used as a building block in organic synthesis . It can undergo various reactions, including Grignard reactions, Friedel-Crafts acylations, and reductions .
  • Methods of Application : The specific method of application depends on the reaction. For example, in a Grignard reaction, the compound would be reacted with a Grignard reagent in an ether solvent .
  • Results : The use of this compound in organic synthesis allows for the creation of a wide variety of complex organic molecules .

3’-Fluoro-3-iodo-4’-methylbenzophenone

  • Field : Organic Synthesis .
  • Application Summary : This compound is also used as a building block in organic synthesis . It can undergo various reactions, including Grignard reactions, Friedel-Crafts acylations, and reductions .
  • Methods of Application : The specific method of application depends on the reaction. For example, in a Grignard reaction, the compound would be reacted with a Grignard reagent in an ether solvent .
  • Results : The use of this compound in organic synthesis allows for the creation of a wide variety of complex organic molecules .

Safety And Hazards

Specific safety and hazard information for 3-Iodo-3’-methylbenzophenone is not available in the search results. However, it’s crucial to handle all chemical substances with care, following appropriate safety protocols6.


Future Directions

The future directions for the use of 3-Iodo-3’-methylbenzophenone are not explicitly mentioned in the search results. However, a related compound, 3-iodoindole, has been studied for its glucose electrooxidation performance as an anode catalyst3, suggesting potential applications in energy conversion.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or materials safety data sheets.


properties

IUPAC Name

(3-iodophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJZTERJPKIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281543
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-3'-methylbenzophenone

CAS RN

951887-36-8
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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